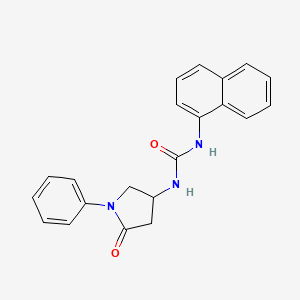
1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a naphthyl group and a pyrrolidinone moiety. This compound is classified under urea derivatives and has shown significant potential in various biological applications, including therapeutic effects against specific diseases.
Chemical Structure
The molecular formula of this compound is C21H19N3O2, with a molecular weight of approximately 345.4 g/mol. Its structure can be represented as follows:
Research indicates that the biological activity of this compound is primarily due to its ability to interact with specific molecular targets, such as proteins and enzymes. These interactions can lead to modulation of biological pathways, influencing processes like cell signaling, enzyme activity, and receptor binding. The exact mechanism of action remains an area for further investigation, but initial studies suggest that it may act as an inhibitor or activator of certain biological functions.
Antimicrobial Properties
Several studies have explored the antimicrobial potential of this compound. Preliminary findings suggest moderate to significant antibacterial and antifungal activities against a range of pathogens. For instance, compounds structurally related to this urea have demonstrated effectiveness in inhibiting bacterial growth, indicating a promising avenue for further development in treating infectious diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting tumor cell proliferation in vitro, particularly against specific cancer cell lines. The unique structural features of the compound may facilitate selective binding to cancer-related targets, leading to apoptosis in malignant cells .
Neuropharmacological Effects
Emerging research suggests that this compound could act as a cognitive enhancer or neuroprotective agent. Its interaction with neurotransmitter systems may provide therapeutic benefits in neurodegenerative disorders or cognitive deficits, though more comprehensive studies are needed to establish its efficacy and safety profile .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, comparisons with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)-3-(naphthalen-1-yl)urea | Lacks the pyrrolidinone ring | May exhibit different biological activity |
| 1-(4-Ethoxyphenyl)-3-(5-oxo-pyrrolidinone) | Contains an ethoxy group instead of naphthyl | Alters solubility and reactivity |
| 1-(Phenyl)-3-(5-methylpyrrolidinone) | Lacks naphthyl group | Different pharmacokinetic properties |
This table highlights how variations in structure can influence the biological properties and activity profiles of related compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
- Anticancer Research : In vitro assays showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis, making it a candidate for further development as an anticancer agent .
- Neuropharmacological Evaluation : Research indicated cognitive-enhancing effects in animal models, supporting its potential use in treating cognitive impairments associated with neurodegenerative diseases .
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-13-16(14-24(20)17-9-2-1-3-10-17)22-21(26)23-19-12-6-8-15-7-4-5-11-18(15)19/h1-12,16H,13-14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBYROOSPMLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














